molecular formula C10H10O2 B6619383 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde CAS No. 858226-73-0

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde

Cat. No.: B6619383
CAS No.: 858226-73-0
M. Wt: 162.18 g/mol
InChI Key: OUBBUDVCXAKBAD-UHFFFAOYSA-N
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Description

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C10H10O2 It is a derivative of indene, a bicyclic hydrocarbon, and contains both hydroxyl and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the functionalization of indene derivatives. One common method is the hydroxylation of 2,3-dihydro-1H-indene-4-carbaldehyde. This can be achieved through various oxidation reactions using reagents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and conditions would be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The hydroxyl and aldehyde groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde groups, which provide a versatile platform for various chemical transformations.

Properties

IUPAC Name

5-hydroxy-2,3-dihydro-1H-indene-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-9-8-3-1-2-7(8)4-5-10(9)12/h4-6,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUBBUDVCXAKBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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